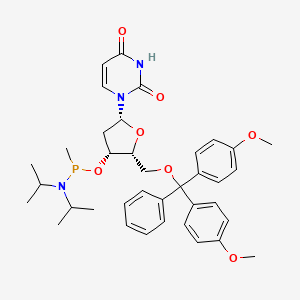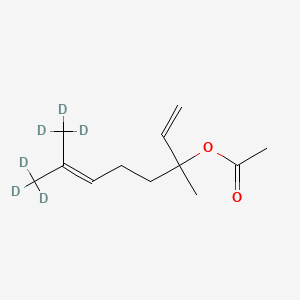
5'-O-DMTr-dU-methyl phosphonamidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction typically requires the use of anhydrous solvents and inert atmosphere conditions to prevent hydrolysis and oxidation .
Industrial Production Methods
Industrial production of 5’-O-DMTr-dU-methyl phosphonamidite follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and stringent quality control measures to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
5’-O-DMTr-dU-methyl phosphonamidite undergoes various chemical reactions, including:
Oxidation: The phosphonamidite group can be oxidized to form a phosphonate.
Substitution: The DMTr group can be removed under acidic conditions to expose the hydroxyl group for further reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and tert-butyl hydroperoxide.
Substitution: Acidic conditions, such as treatment with trichloroacetic acid, are used to remove the DMTr group.
Major Products
Oxidation: The major product is the corresponding phosphonate.
Substitution: The major product is the deprotected deoxyuridine derivative.
Aplicaciones Científicas De Investigación
5’-O-DMTr-dU-methyl phosphonamidite is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
DNA and RNA Synthesis: It is used in the solid-phase synthesis of oligonucleotides, which are essential for various molecular biology techniques.
Gene Editing: Oligonucleotides synthesized using this compound are used in gene editing technologies such as CRISPR-Cas9.
Drug Development: It is used in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for therapeutic purposes.
Mecanismo De Acción
The mechanism of action of 5’-O-DMTr-dU-methyl phosphonamidite involves its incorporation into oligonucleotides during synthesis . The compound acts as a building block, allowing for the sequential addition of nucleotides to form the desired DNA or RNA sequence . The DMTr group serves as a protective group, preventing unwanted reactions at the 5’-hydroxyl position .
Comparación Con Compuestos Similares
Similar Compounds
5’-O-DMTr-2’-FU-methyl phosphonamidite: Another phosphoramidite used in oligonucleotide synthesis.
5’-O-DMTr-5-MedC (Ac)-methyl phosphonamidite: A purine nucleoside analog with broad antitumor activity.
Uniqueness
5’-O-DMTr-dU-methyl phosphonamidite is unique due to its specific structure, which allows for efficient incorporation into oligonucleotides and its compatibility with automated synthesizers . Its ability to form stable phosphonate linkages makes it particularly valuable in the synthesis of modified oligonucleotides for therapeutic applications .
Propiedades
Fórmula molecular |
C37H46N3O7P |
|---|---|
Peso molecular |
675.7 g/mol |
Nombre IUPAC |
1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C37H46N3O7P/c1-25(2)40(26(3)4)48(7)47-32-23-35(39-22-21-34(41)38-36(39)42)46-33(32)24-45-37(27-11-9-8-10-12-27,28-13-17-30(43-5)18-14-28)29-15-19-31(44-6)20-16-29/h8-22,25-26,32-33,35H,23-24H2,1-7H3,(H,38,41,42)/t32-,33-,35-,48?/m1/s1 |
Clave InChI |
UNJWIRFVFZYKSL-RIUJVVMPSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(C)O[C@@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O |
SMILES canónico |
CC(C)N(C(C)C)P(C)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenethioate;azane](/img/structure/B12381315.png)


![1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline](/img/structure/B12381343.png)




